molecular formula C18H19NO4S B6440061 N-[(4-hydroxy-4,5,6,7-tetrahydro-1-benzothiophen-4-yl)methyl]-2,3-dihydro-1,4-benzodioxine-5-carboxamide CAS No. 2548982-69-8

N-[(4-hydroxy-4,5,6,7-tetrahydro-1-benzothiophen-4-yl)methyl]-2,3-dihydro-1,4-benzodioxine-5-carboxamide

Cat. No. B6440061
CAS RN: 2548982-69-8
M. Wt: 345.4 g/mol
InChI Key: NUBOQBUQFWCDCA-UHFFFAOYSA-N
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Description

This compound is a complex organic molecule with several functional groups. It contains a benzothiophene moiety, which is a type of heterocyclic compound (a ring structure containing atoms of at least two different elements), and a benzodioxine moiety, which is a type of ether. The presence of these moieties could suggest potential biological activity, as similar structures are found in various bioactive compounds .


Molecular Structure Analysis

The molecular structure of this compound would likely be determined using techniques such as nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry. These techniques can provide information on the types of atoms present, their connectivity, and the overall 3D structure of the molecule .


Chemical Reactions Analysis

The chemical reactivity of this compound would likely be influenced by the functional groups present. For example, the hydroxy group (-OH) could potentially engage in hydrogen bonding or act as a nucleophile in certain reactions. The benzothiophene and benzodioxine moieties could also influence the compound’s reactivity .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound, such as its solubility, melting point, and stability, would likely be influenced by its molecular structure. For example, the presence of the hydroxy group could enhance its solubility in polar solvents .

Mechanism of Action

The mechanism of action of this compound would depend on its biological target. Compounds with similar structures have been found to exhibit a range of biological activities, including anticancer, antimicrobial, and anti-inflammatory effects .

Safety and Hazards

The safety and hazards associated with this compound would depend on factors such as its toxicity, reactivity, and environmental impact. These properties are typically determined through a combination of experimental testing and computational prediction .

Future Directions

Future research on this compound could involve further exploration of its synthesis, characterization, and potential biological activity. This could include studies to optimize its synthesis, detailed structural analysis, and biological testing against various targets .

properties

IUPAC Name

N-[(4-hydroxy-6,7-dihydro-5H-1-benzothiophen-4-yl)methyl]-2,3-dihydro-1,4-benzodioxine-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19NO4S/c20-17(12-3-1-4-14-16(12)23-9-8-22-14)19-11-18(21)7-2-5-15-13(18)6-10-24-15/h1,3-4,6,10,21H,2,5,7-9,11H2,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUBOQBUQFWCDCA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C=CS2)C(C1)(CNC(=O)C3=C4C(=CC=C3)OCCO4)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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